molecular formula C15H19N B13803286 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole

Cat. No.: B13803286
M. Wt: 213.32 g/mol
InChI Key: ZEHDZJOQKREMMF-UHFFFAOYSA-N
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Description

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyclopenta-fused indole structure, which is known for its biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Another method includes metal-catalyzed cyclization reactions, such as palladium-catalyzed oxidative nitrogen-cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, which have significant biological activities .

Scientific Research Applications

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in studying cell signaling pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole

InChI

InChI=1S/C15H19N/c1-4-15(2)10-9-12-11-7-5-6-8-13(11)16(3)14(12)15/h5-8H,4,9-10H2,1-3H3

InChI Key

ZEHDZJOQKREMMF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C1N(C3=CC=CC=C23)C)C

Origin of Product

United States

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